molecular formula C18H19N5O3S B2768609 3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1219904-32-1

3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2768609
CAS No.: 1219904-32-1
M. Wt: 385.44
InChI Key: YTLJUTVATGUOHD-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of novel compounds with similar structural characteristics involves various chemical reactions and methodologies. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides was achieved through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, highlighting the methodologies for creating pyrazole and pyrimidine derivatives (Hassan, Hafez, & Osman, 2014).

  • Characterization and Structure Analysis : Detailed structural analysis and characterization of synthesized compounds are crucial. For example, the characterization of a novel pyrazole derivative involved NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies, providing insights into the molecular geometry and confirming the twisted conformation between the rings of the compound (Kumara et al., 2018).

Potential Biological and Pharmacological Activities

  • Cytotoxic Activities : Research has focused on evaluating the cytotoxic activities of synthesized compounds against various cell lines. For instance, the in vitro cytotoxic activity of certain new synthesized products against Ehrlich Ascites Carcinoma (EAC) cells was assessed, providing insights into potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

  • Pharmacological Evaluation : The design, synthesis, and pharmacological evaluation of derivatives based on the pyrazole structure have been studied, with compounds showing promising properties against cancer and HIV, underscoring the potential for developing new therapeutic agents (Patel et al., 2013).

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-19-16(24)8-12-10-27-18(20-12)21-17(25)15-9-14(22-23(15)2)11-5-4-6-13(7-11)26-3/h4-7,9-10H,8H2,1-3H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLJUTVATGUOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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